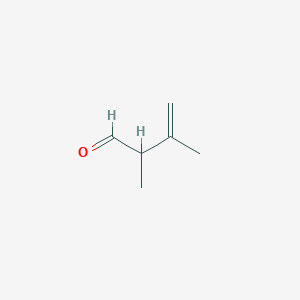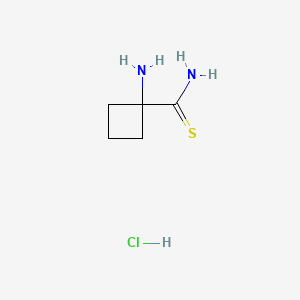
1-Aminocyclobutane-1-carbothioamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminocyclobutane-1-carbothioamidehydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring, an amino group, and a carbothioamide group
Métodos De Preparación
The synthesis of 1-Aminocyclobutane-1-carbothioamidehydrochloride typically involves several steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Amino and Carbothioamide Groups: The amino group can be introduced through amination reactions, while the carbothioamide group can be added using thiocarbonylation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which can be achieved by reacting the compound with hydrochloric acid under controlled conditions.
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-Aminocyclobutane-1-carbothioamidehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Aminocyclobutane-1-carbothioamidehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Aminocyclobutane-1-carbothioamidehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
Comparación Con Compuestos Similares
1-Aminocyclobutane-1-carbothioamidehydrochloride can be compared with other similar compounds, such as:
1-Aminocyclobutanecarboxylic Acid: This compound has a similar cyclobutane ring but differs in the functional groups attached.
1-Aminocyclopropanecarboxylic Acid: Another similar compound with a smaller cyclopropane ring.
1-Aminocyclobutanecarboxamide: This compound has an amide group instead of a carbothioamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H11ClN2S |
|---|---|
Peso molecular |
166.67 g/mol |
Nombre IUPAC |
1-aminocyclobutane-1-carbothioamide;hydrochloride |
InChI |
InChI=1S/C5H10N2S.ClH/c6-4(8)5(7)2-1-3-5;/h1-3,7H2,(H2,6,8);1H |
Clave InChI |
XXEWJIAZDPYPIS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C(=S)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


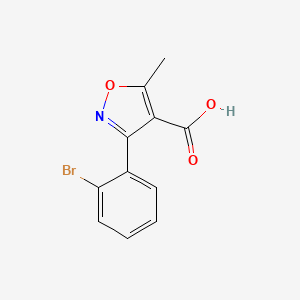
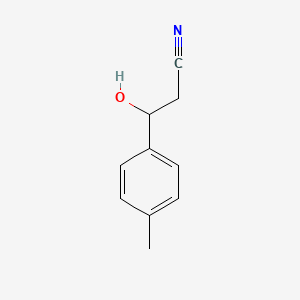
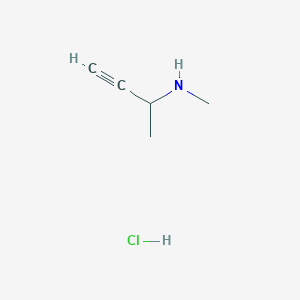
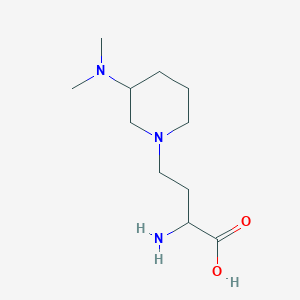
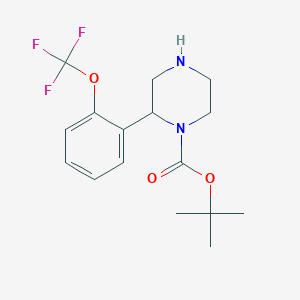
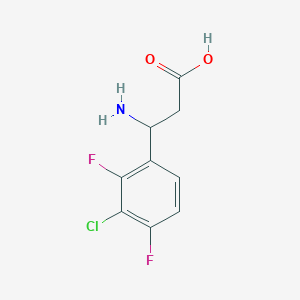
![Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15313290.png)
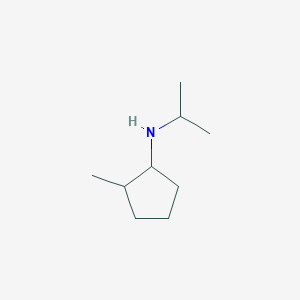
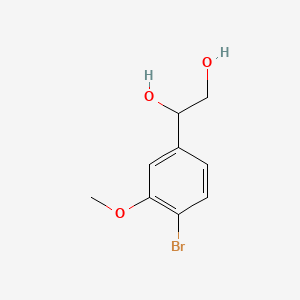
![tert-butyl (1R,5S)-6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15313314.png)
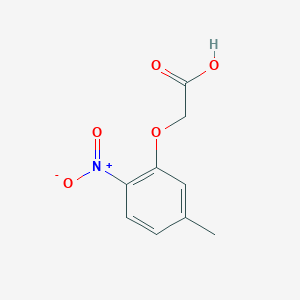

![rac-(3aR,7aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyran-7a-carboxylicacid](/img/structure/B15313339.png)
